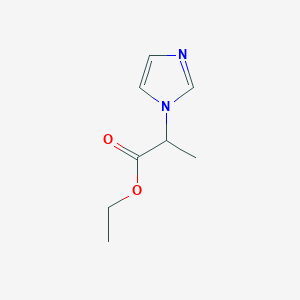

ethyl 2-(1H-imidazol-1-yl)propanoate

概要

説明

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “ethyl 2-(1H-imidazol-1-yl)propanoate” includes an imidazole ring attached to a propanoate group . The molecular weight of this compound is 168.2 .

Chemical Reactions Analysis

While specific chemical reactions involving “ethyl 2-(1H-imidazol-1-yl)propanoate” were not found in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .

Physical And Chemical Properties Analysis

“Ethyl 2-(1H-imidazol-1-yl)propanoate” is a liquid at room temperature . It has a melting point of 165-168 degrees Celsius .

科学的研究の応用

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat infectious diseases .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They can be used in the treatment of inflammation and cancer .

Antidiabetic and Anti-allergic Activities

Imidazole derivatives have shown potential in the treatment of diabetes and allergies .

Antipyretic and Antiviral Activities

These compounds can be used in the development of antipyretic (fever-reducing) and antiviral drugs .

Antioxidant Activities

Some imidazole derivatives have shown good scavenging potential, making them useful as antioxidants .

Anti-amoebic, Antihelmintic, and Antifungal Activities

Imidazole derivatives have demonstrated anti-amoebic, antihelmintic (anti-worm), and antifungal activities . For example, aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity towards Candida albicans and non-albicans Candida species strains .

Ulcerogenic Activities

Imidazole derivatives can be used in the treatment of ulcers .

Synthesis of Functional Molecules

Imidazole is a key component in the synthesis of functional molecules used in a variety of everyday applications .

Safety and Hazards

将来の方向性

Imidazole derivatives, including “ethyl 2-(1H-imidazol-1-yl)propanoate”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

作用機序

Target of Action

Ethyl 2-(1H-imidazol-1-yl)propanoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects

特性

IUPAC Name |

ethyl 2-imidazol-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVJITQMDSKHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1H-imidazol-1-yl)propanoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)